molecular formula C11H15BFNO2 B14083814 (3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid

(3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14083814
M. Wt: 223.05 g/mol
InChI Key: ZZBCNVDYNJOFST-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The fluoro and piperidinyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a piperidinyl group on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile building block in organic synthesis. The compound’s ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

IUPAC Name

(3-fluoro-4-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2

InChI Key

ZZBCNVDYNJOFST-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CCNCC2)F)(O)O

Origin of Product

United States

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